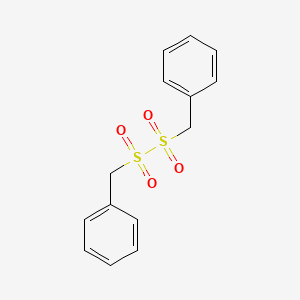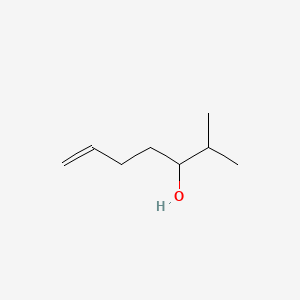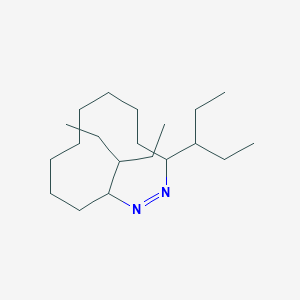
(1Z)-3,12-Di(pentan-3-yl)-1,2-diazacyclododec-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-3,12-Di(pentan-3-yl)-1,2-diazacyclododec-1-ene is a complex organic compound characterized by its unique structure, which includes a diazacyclododecene ring substituted with pentan-3-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-3,12-Di(pentan-3-yl)-1,2-diazacyclododec-1-ene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-3,12-Di(pentan-3-yl)-1,2-diazacyclododec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(1Z)-3,12-Di(pentan-3-yl)-1,2-diazacyclododec-1-ene has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism by which (1Z)-3,12-Di(pentan-3-yl)-1,2-diazacyclododec-1-ene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1Z)-2-chloropent-1-en-1-amine: Another compound with a similar structural motif.
3-methyl-4-(pentan-2-yl)phenol: Shares similar substituent groups but differs in the core structure.
Uniqueness
(1Z)-3,12-Di(pentan-3-yl)-1,2-diazacyclododec-1-ene is unique due to its specific diazacyclododecene ring structure and the positioning of the pentan-3-yl groups
Propiedades
Número CAS |
74926-25-3 |
|---|---|
Fórmula molecular |
C20H40N2 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
3,12-di(pentan-3-yl)-1,2-diazacyclododecene |
InChI |
InChI=1S/C20H40N2/c1-5-17(6-2)19-15-13-11-9-10-12-14-16-20(22-21-19)18(7-3)8-4/h17-20H,5-16H2,1-4H3 |
Clave InChI |
NPJTTZZPHPOLFE-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C1CCCCCCCCC(N=N1)C(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiophene, 2-[(2-propenyloxy)methyl]-](/img/structure/B14451363.png)
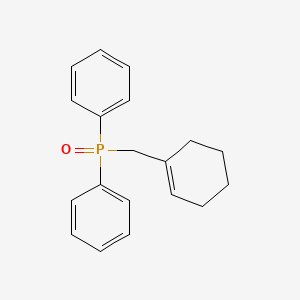

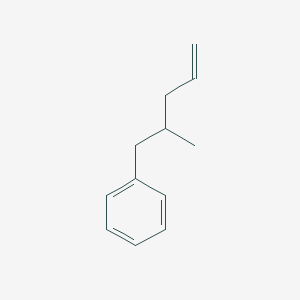
![N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide;phosphoric acid](/img/structure/B14451395.png)
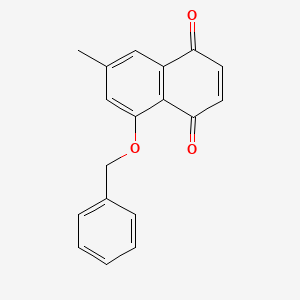
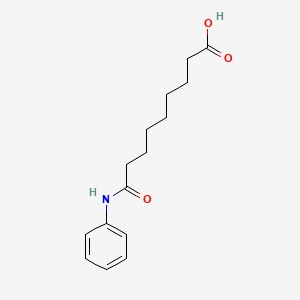
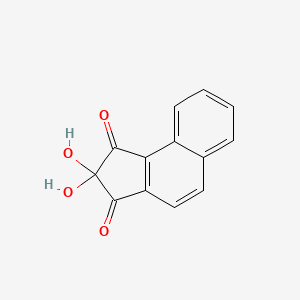
![(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide](/img/structure/B14451417.png)
![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)
